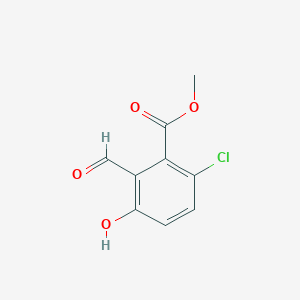

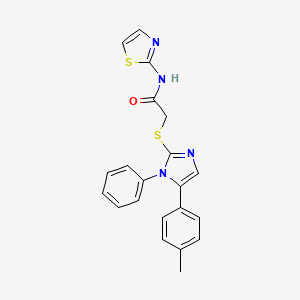

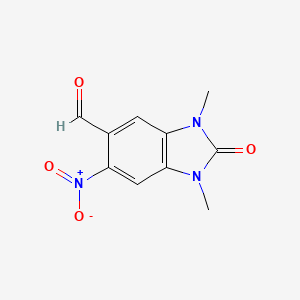

![molecular formula C16H14N2O3S B2867995 N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide CAS No. 899732-64-0](/img/structure/B2867995.png)

N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of benzothiazole derivatives is typically confirmed through spectrogram verification, including IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Applications

Compounds derived from benzothiazole, such as N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide, have shown significant anti-inflammatory and analgesic activities . This is particularly relevant in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) that can inhibit the biosynthesis of prostaglandins, which are mediators of inflammation and pain .

Antimicrobial Activity

Benzothiazole derivatives have been evaluated for their antimicrobial properties against a range of bacteria and fungi. This includes gram-positive bacteria like Staphylococcus aureus , gram-negative bacteria such as Escherichia coli , Pseudomonas aeruginosa , Klebsiella pneumoniae , and fungi including Candida albicans and Aspergillus species .

Anticancer Potential

The thiazole moiety is a prominent feature in many anticancer agents. Research into benzothiazole derivatives has included the exploration of their potential as anticancer drugs, with some compounds showing promising results in inhibiting tumor growth and proliferation .

Antidiabetic Effects

Thiazole derivatives have been studied for their potential antidiabetic effects. The modification of the thiazole structure could lead to new molecules that can play a role in the management of diabetes by targeting various pathways involved in the disease .

Neuroprotective Effects

There is interest in benzothiazole derivatives for their potential anti-Alzheimer and neuroprotective effects. These compounds may offer a new approach to the treatment of neurodegenerative diseases by protecting neuronal cells from damage or by modulating neurotransmitter systems .

Cardiovascular Applications

The pharmacological evaluation of benzothiazole derivatives has extended to their effects on the cardiovascular system. Some derivatives have been assessed for their antihypertensive properties, which could be beneficial in the treatment of high blood pressure and related cardiovascular conditions .

Antioxidant Properties

Benzothiazole compounds have also been recognized for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. These compounds could contribute to the development of new antioxidant therapies .

Hepatoprotective Activities

The liver-protective activities of benzothiazole derivatives make them candidates for the development of new drugs that can prevent or treat liver damage. This is particularly important in the context of diseases that cause hepatic injury .

Mecanismo De Acción

Target of Action

N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide, also known as N-(1,3-benzothiazol-6-yl)-3,5-dimethoxybenzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit diverse biological activities . They have been reported to act as inhibitors of various enzymes, including urease , cyclooxygenase (COX) , and topoisomerase II .

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, as a urease inhibitor, it can prevent the hydrolysis of urea into ammonia and carbon dioxide . As a COX inhibitor, it can suppress the biosynthesis of prostaglandins, which are involved in inflammation and pain . As a topoisomerase II inhibitor, it can cause DNA double-strand breaks, leading to cell death .

Biochemical Pathways

The compound’s action affects several biochemical pathways. In the case of COX inhibition, it affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . This can lead to a reduction in inflammation and pain. In the case of topoisomerase II inhibition, it interferes with the process of DNA replication, transcription, and repair .

Pharmacokinetics

The pharmacokinetics of benzothiazole derivatives can be influenced by factors such as their chemical structure, route of administration, and the presence of functional groups .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. For instance, inhibition of urease can prevent the formation of ammonia, which can be harmful to cells . Inhibition of COX can reduce inflammation and pain . Inhibition of topoisomerase II can lead to DNA damage and cell death .

Action Environment

The action, efficacy, and stability of N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-14-15(7-11)22-9-17-14/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTICCERTXSJGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

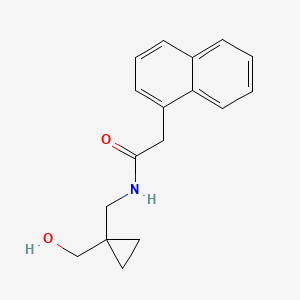

![2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2867914.png)

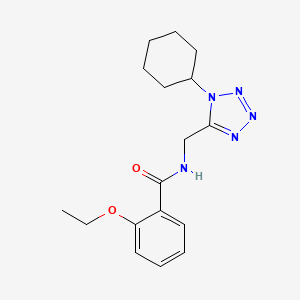

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2867917.png)

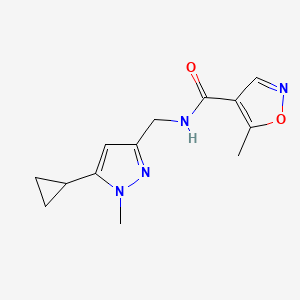

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)

![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2867925.png)

![7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2867935.png)